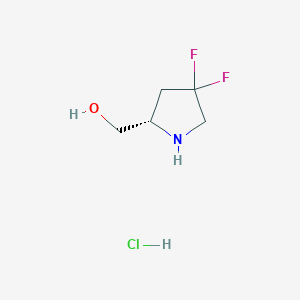
(S)-(4,4-二氟吡咯烷-2-基)甲醇盐酸盐
描述
Synthesis Analysis
Methanol synthesis generally involves the conversion of synthesis gas (a mixture of hydrogen and carbon monoxide) into methanol1. The process is typically carried out in the presence of a catalyst under high pressure and temperature1. The exact synthesis process for “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride” might involve additional steps or different conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods23. These methods provide information about the arrangement of atoms in a molecule and the type of bonds between them.
Chemical Reactions Analysis
Methanol can participate in a variety of chemical reactions. For example, it can be converted to formaldehyde, which is used in the production of resins and plastics1. The specific reactions that “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride” undergoes would depend on its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using various experimental techniques56. These properties are important for understanding how a compound behaves under different conditions.科学研究应用
-
Hydrogen Generation for Fuel Cell Applications
- Methanol is regarded as an important liquid fuel for hydrogen storage, transportation, and in-situ generation due to its convenient conveyance, high energy density, and low conversion temperature .
- Various advanced materials are designed for catalytic methanol conversion, and the development of steam methanol reformers is ongoing .
- Reactions such as steam reforming of methanol, partial oxidation of methanol, oxidative steam reforming of methanol, and sorption-enhanced steam methanol reforming are elaborated .
-
Fuel Cell Route
- Methanol is presented as a potential renewable alternative to fossil fuels in the fight against climate change .
- It explores the renewable ways of obtaining methanol and its use in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells .
- It investigates the different parts of the carbon cycle from a methanol and fuel cell perspective .
-
Methanol as a Green Energy Source
- Methanol is considered a green energy source because it can be produced from renewable resources like biomass .
- It’s used to generate a wide range of products and can be utilized for energy storage .
- Many countries could produce and utilize biomethanol, making it a sustainable alternative to fossil fuels .
-
Methanol in Chemical Industry
-
Methanol in High-Temperature Polymer Electrolyte Fuel Cells (HT-PEMFCs)
-
Methanol in Power-to-X (PtX) Technologies
- Methanol is an excellent liquid electrofuel for the transition to a sustainable economy .
- It can be produced from renewable electricity and biomass or CO2 capture, making it a key component in Power-to-X (PtX) technologies .
- PtX technologies involve the conversion of electricity into other forms of energy, such as heat or fuels like methanol .
-
Methanol in Microbial Fuel Cells (MFCs)
- Methanol can be used as a substrate in microbial fuel cells (MFCs), which are devices that use bacteria to convert organic and inorganic matter into electricity .
- The bacteria oxidize the methanol, releasing electrons that travel through an external circuit, creating electricity .
- MFCs have potential applications in wastewater treatment, biosensors, and bioenergy production .
-
Methanol in Biodiesel Production
- Methanol is used in the production of biodiesel through a process called transesterification .
- In this process, vegetable oils or animal fats react with methanol in the presence of a catalyst to produce biodiesel and glycerol .
- Biodiesel is a renewable, biodegradable, and non-toxic fuel that can be used in diesel engines .
-
Methanol in Organic Synthesis
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled7. Safety data sheets provide information on the hazards associated with a compound, as well as measures for safe handling and storage7.
未来方向
The future directions for a compound depend on its potential applications. For example, methanol is being explored as a renewable feedstock for microorganisms, which could be used to produce fuels and chemicals8. Similarly, there are global initiatives shaping the future of green methanol production9.
Please note that while this information is related to methanol and its derivatives, it may not directly apply to “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride”. For specific information on this compound, further research or consultation with a subject matter expert may be necessary.
属性
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)
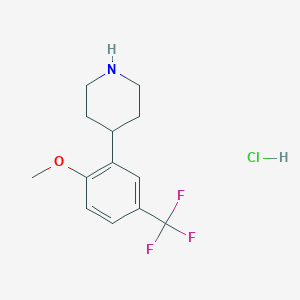
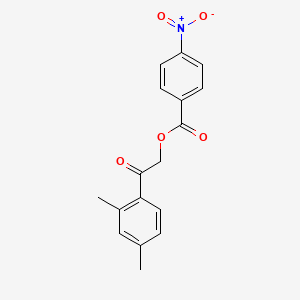
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)

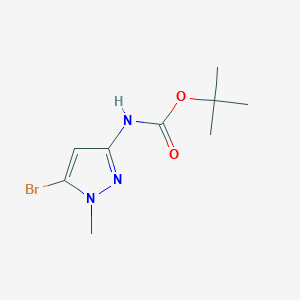
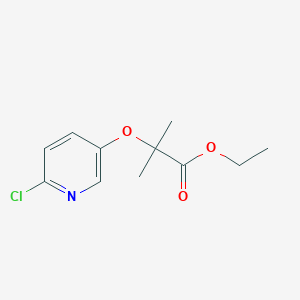

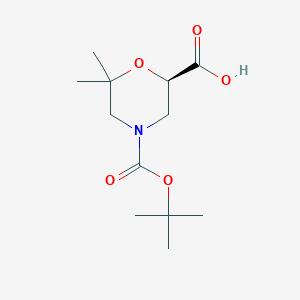
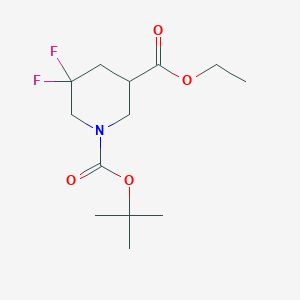
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)